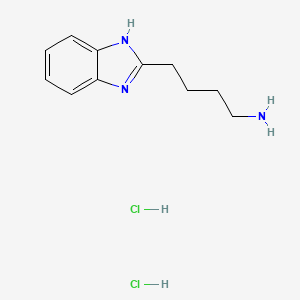

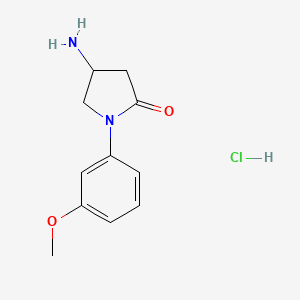

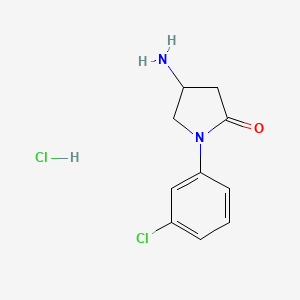

4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride

Descripción general

Descripción

Compounds containing a triazole, which comprises three nitrogen atoms and two carbon atoms, are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of similar compounds often involves multistep processes characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .Molecular Structure Analysis

The structure of similar compounds is often investigated using computational Density Functional Theory (DFT) and related methodologies, which have not extensively been used in the examination of such compounds . A single-crystal X-ray diffraction (SCXRD) analysis is usually performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis

The reactions of similar compounds often involve the formation of various types of energies contributing to the supramolecular architecture of the molecules within the crystal .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various spectral and elemental analyses .Aplicaciones Científicas De Investigación

Pyrrolidinone in Drug Discovery

Pyrrolidinone and its derivatives are prominent in medicinal chemistry, given their versatile scaffold for novel biologically active compounds. These structures are widely used by medicinal chemists to obtain compounds for treating human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon called "pseudorotation" (Li Petri et al., 2021). This review highlights bioactive molecules with target selectivity characterized by the pyrrolidinone ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol described in the literature from 2015 to date.

Surfactant Applications

Pyrrolidone-based surfactants demonstrate significant industrial and academic interest due to their surface-active properties and ability to interact synergistically with anionic surfactants. This interaction is based on the electronegativity of the pyrrolidone carbonyl oxygen, which can accept a proton to form a pseudoquaternary ammonium ion. This ion pair is further stabilized by hydrophobic bonding between the alkyl chains, making pyrrolidone a versatile substituent capable of enhancing the performance of a variety of surfactant structures by improving water solubility, compatibility, and solvency (Login, 1995).

Antithrombotic Drug Development

The development of competitive, small-molecule inhibitors of coagulation Factor Xa has seen the exploration of pyrrolidinone derivatives. These research efforts aimed to create potent, orally bioavailable inhibitors with exquisite selectivity against other serine proteases, demonstrating the critical role of pyrrolidinone-based structures in creating effective anticoagulants for both acute and long-term therapeutic applications (Pauls et al., 2001).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, potentially leading to apoptosis .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines, suggesting that they may have potential as anticancer agents .

Safety and Hazards

Direcciones Futuras

The future directions of research on similar compounds often involve the development of an effective synthetic approach to novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring, which would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

Análisis Bioquímico

Biochemical Properties

4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, this compound can affect neurotransmission and potentially modulate neurological functions. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play essential roles in regulating cellular responses to external stimuli. Furthermore, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . For example, this compound can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. Additionally, this compound may act as an allosteric modulator, altering the conformation of target proteins and affecting their function. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but its degradation can occur over time, especially in the presence of light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects are often dose-dependent and may vary depending on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Low to moderate doses of this compound have been shown to produce beneficial effects, such as enhanced cognitive function and neuroprotection. High doses can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. The threshold for these effects depends on the specific animal model and the duration of exposure. It is essential to carefully monitor dosage levels to avoid potential toxicity and ensure the desired outcomes in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain biological activity. The metabolic flux and levels of specific metabolites can be influenced by factors such as enzyme expression and the availability of cofactors. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into target cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

4-amino-1-(3-chlorophenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c11-7-2-1-3-9(4-7)13-6-8(12)5-10(13)14;/h1-4,8H,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEWNZBHBXRFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

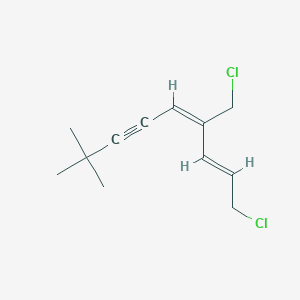

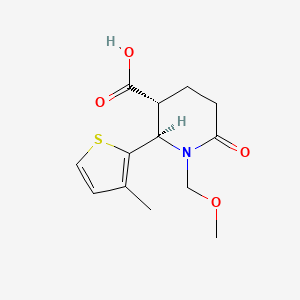

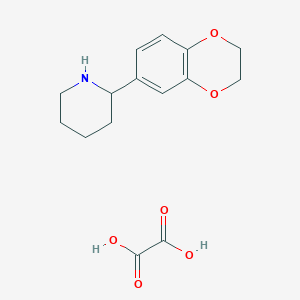

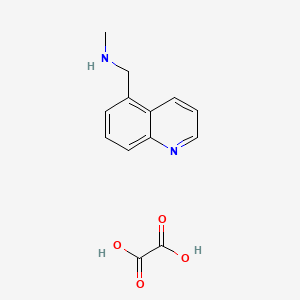

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-Homocysteine, N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3087640.png)

![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3087650.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3087674.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3087687.png)